
2,3-dioxo-L-gulonic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diketo-L-gulonic acid is a carbohydrate acid formally derived from gulonic acid by oxidation of the hydroxyl groups at positions 2 and 3 to keto groups . It is a key intermediate in the degradation pathway of ascorbic acid (vitamin C) and has a molecular formula of C6H8O7 . This compound plays a significant role in various biological and chemical processes, particularly in the context of vitamin C metabolism.
準備方法
2,3-Diketo-L-gulonic acid can be synthesized through the oxidation of ascorbic acid. The process involves the oxidation of ascorbic acid to dehydroascorbic acid, which is then further oxidized to 2,3-diketo-L-gulonic acid . Industrial production methods often involve controlled oxidation reactions using specific oxidizing agents and conditions to ensure the desired product is obtained with high purity and yield .
化学反応の分析
2,3-Diketo-L-gulonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce oxalic acid and threonic acid.
Reduction: It can be reduced back to ascorbic acid under certain conditions.
Hydrolysis: It can undergo hydrolysis to form different degradation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,3-Diketo-L-gulonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Industry: It is used in the production of certain pharmaceuticals and as a reagent in biochemical assays.
作用機序
The mechanism of action of 2,3-diketo-L-gulonic acid involves its role as an intermediate in the degradation of ascorbic acid. It participates in various biochemical pathways, including the tricarboxylic acid cycle, where it influences oxidative phosphorylation and glycolysis . Its antioxidant properties also contribute to its biological effects, protecting cells from oxidative damage .
類似化合物との比較
2,3-Diketo-L-gulonic acid can be compared with other similar compounds such as:
Dehydroascorbic acid: Another intermediate in the degradation of ascorbic acid, which can be reversibly converted to ascorbic acid.
Threonic acid: A degradation product of 2,3-diketo-L-gulonic acid, formed through further oxidation.
Oxalic acid: Another degradation product formed from the oxidation of 2,3-diketo-L-gulonic acid.
The uniqueness of 2,3-diketo-L-gulonic acid lies in its dual role as both an intermediate and a biomarker in vitamin C metabolism, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
4,5,6-trihydroxy-2,3-dioxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWCDSAOUMKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)C(=O)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

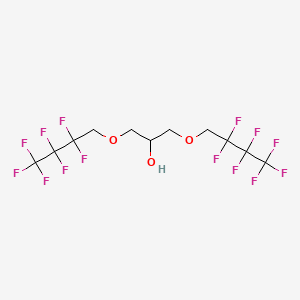
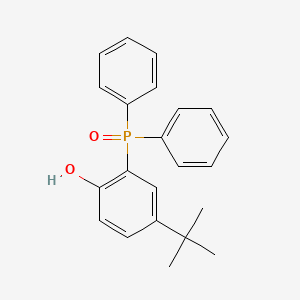

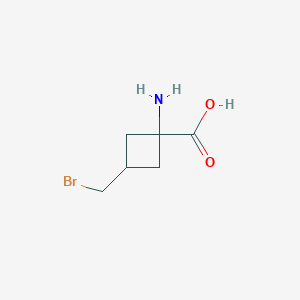

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)


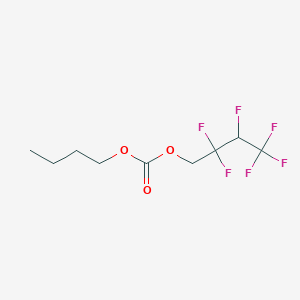
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)
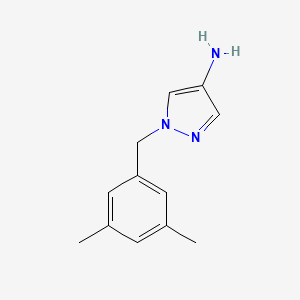

![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)
